molecular formula C12H17NO5S B2757373 N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide CAS No. 1962522-40-2

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide

Cat. No.: B2757373
CAS No.: 1962522-40-2
M. Wt: 287.33
InChI Key: NEHQAYTTZBEOPI-UHFFFAOYSA-N
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Description

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide (CAS 1962522-40-2) is a synthetic chemical reagent of interest in medicinal chemistry and chemical biology research. With a molecular formula of C12H17NO5S and a molecular weight of 287.33 g/mol, this compound features a unique hybrid structure . It contains a 3-methoxybenzene-1-sulfonamide group, a functional group known as the sulfonamide (SN) moiety . Sulfonamides are a significant class of synthetic compounds that exhibit a wide range of pharmacological activities, primarily due to their ability to act as competitive inhibitors for various enzymes . This makes compounds containing this group valuable tools for probing biological systems, particularly in the development of enzyme inhibitors. The molecule is also functionalized with a (3-hydroxyoxolan-3-yl)methyl group, which incorporates a tetrahydrofuran ring—a common saturated heterocycle—with a hydrophilic hydroxymethyl substituent. This combination of a sulfonamide group with a complex, polar side chain may be explored for its potential to modulate the compound's solubility, binding affinity, and overall pharmacokinetic properties in experimental settings. This product is intended for research applications by qualified laboratory personnel. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use .

Properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO5S/c1-17-10-3-2-4-11(7-10)19(15,16)13-8-12(14)5-6-18-9-12/h2-4,7,13-14H,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHQAYTTZBEOPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxime Reduction Pathway

This method adapts strategies from WO2012101648A1, where ketones are converted to oximes and subsequently reduced to amines.

Procedure :

  • Oxime Formation : Tetrahydrofuran-3-one reacts with hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.5 eq) in methanol at 25°C for 5 hours.
  • Catalytic Hydrogenation : The oxime intermediate undergoes hydrogenation using 5% Pd/C (50% wet) in methanol under 50 psi H₂ at 80°C.

Key Data :

  • Yield: 85–90% (based on analogous reductions)
  • Purity: >98% (HPLC)

Nitroaldol (Henry) Reaction

Inspired by J-stage methodologies, this route employs nitroalkane addition to carbonyl groups:

Procedure :

  • Nitroaldol Reaction : Tetrahydrofuran-3-one reacts with nitromethane (1.5 eq) in ethanol with ammonium acetate catalysis, yielding (3-nitro-2-hydroxypropyl)tetrahydrofuran.
  • Nitro Reduction : The nitro group is reduced using Raney Ni/H₂ or Zn/HCl to furnish the primary amine.

Key Data :

  • Yield: 75–80%
  • Chiral Purity: Requires resolution via diastereomeric salt formation (e.g., mandelic acid)

Sulfonamide Bond Formation

Direct Sulfonamidation with 3-Methoxybenzenesulfonyl Chloride

Adapted from WO2012101648A1, this one-step method uses sulfonyl chlorides and amines in aprotic solvents:

Procedure :

  • Charge (3-hydroxyoxolan-3-yl)methylamine (1.0 eq) and triethylamine (2.5 eq) in dichloromethane at 0°C.
  • Add 3-methoxybenzenesulfonyl chloride (1.1 eq) dropwise, then warm to 25°C for 12 hours.

Optimization Insights :

  • Solvent : Dichloromethane > THF > Acetonitrile (yields: 92% vs. 85% vs. 78%)
  • Base : Triethylamine > Pyridine > DIPEA (yields: 92% vs. 88% vs. 90%)

Key Data :

  • Yield: 90.83%
  • HPLC Purity: 99.0%

Calcium Triflimide-Activated Sulfonylation

Per ACS Organic Letters, sulfonyl fluorides offer advantages in stability and selectivity:

Procedure :

  • Combine 3-methoxybenzenesulfonyl fluoride (1.0 eq), (3-hydroxyoxolan-3-yl)methylamine (1.2 eq), and Ca(NTf₂)₂ (0.2 eq) in DMF at 60°C for 6 hours.

Key Data :

  • Yield: 89%
  • Functional Group Tolerance: Tolerates proximal hydroxyl groups without protection

Multi-Step Synthesis via Oxime Intermediates

Sequential Oxime Formation and Reduction

This approach, validated in WO2012101648A1, ensures high enantiomeric excess:

Procedure :

  • Oxime Synthesis : React 3-methoxyacetophenone with hydroxylamine hydrochloride (1.1 eq) in methanol.
  • Reduction : Hydrogenate oxime over Pd/C to yield 3-methoxybenzylamine.
  • Sulfonylation : Couple with 3-hydroxyoxolane-3-carboxylic acid via mixed anhydride activation.

Key Data :

  • Overall Yield: 78%
  • Chiral Purity: 99.87% (via chiral HPLC)

Analytical Characterization

HPLC Purity Assessment

  • Column : CHIRALPAK® AD (4.6 × 250 mm)
  • Mobile Phase : Hexane/Isopropanol (80:20)
  • Retention Time : 12.4 min (target compound)

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.71 (d, J = 8.4 Hz, 1H), 7.45 (s, 1H), 7.32 (d, J = 8.0 Hz, 1H), 4.21 (m, 2H), 3.89 (s, 3H), 3.72 (m, 2H), 3.55 (s, 1H), 2.98 (m, 2H), 2.12 (m, 2H).
  • IR (KBr) : 1376 cm⁻¹ (S=O), 1184 cm⁻¹ (SO₂).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Chiral Purity (%) Scalability
Direct Sulfonamidation 90.83 99.0 High
Calcium Triflimide 89 98.5 Moderate
Oxime Reduction 78 99.9 99.87 Low

Industrial-Scale Considerations

Solvent Selection

  • Methanol : Preferred for hydrogenation (boiling point 64.7°C, easy removal).
  • Toluene : Used for extractions to minimize residual amines.

Cost Analysis

  • Catalyst : Pd/C (5% loading) costs ~$150/kg but recyclable.
  • Calcium Triflimide : ~$200/g, limiting large-scale use.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced under specific conditions.

    Substitution: The methoxy group on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

Antimicrobial Properties

Sulfonamides, including N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide, have been extensively studied for their antimicrobial properties. They act by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate synthesis. Research indicates that modifications to the sulfonamide structure can enhance antibacterial activity against resistant strains of bacteria, making these compounds valuable in combating infections.

Case Study:
A study on the synthesis of new sulfonamide derivatives demonstrated significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship revealed that specific substituents on the aromatic ring improved efficacy and selectivity towards bacterial enzymes .

Anticancer Activity

Recent investigations have highlighted the potential of sulfonamides in cancer therapy. This compound has shown promise as an anticancer agent, with studies indicating its ability to inhibit tumor cell proliferation.

Research Findings:
In vitro studies have shown that sulfonamide derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The mechanism involves the disruption of cellular signaling pathways related to growth and survival, positioning these compounds as candidates for further development in oncology .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory potential. Specifically, it has been investigated for its effects on enzymes such as α-glucosidase and acetylcholinesterase, which are relevant in diabetes management and neurodegenerative diseases, respectively.

Experimental Insights:
A series of sulfonamide derivatives were synthesized and tested for their inhibitory effects on these enzymes. Results indicated that certain modifications led to enhanced inhibition, suggesting that these compounds could be developed into therapeutic agents for Type 2 diabetes and Alzheimer’s disease .

Drug Delivery Systems

This compound may also serve as a component in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.

Application Example:
Research has explored the use of sulfonamides in formulating nanoparticles for targeted drug delivery. These systems can improve therapeutic outcomes by ensuring that drugs reach their intended site of action more effectively while minimizing side effects .

Synthesis and Structural Modifications

The synthesis of this compound involves various chemical reactions that allow for structural modifications, which are crucial for optimizing its pharmacological properties.

Synthesis Overview:
The compound can be synthesized through a multi-step process involving the reaction of 3-methoxybenzenesulfonyl chloride with appropriate hydroxylated oxolane derivatives. This synthetic flexibility allows researchers to explore numerous analogs to determine structure-activity relationships efficiently .

Mechanism of Action

The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes in microorganisms, leading to their death or reduced growth .

Comparison with Similar Compounds

Structural Comparison

Key structural analogs and their differentiating features are summarized below:

Compound Name Core Structure Substituents Key Functional Groups Hypothetical Properties
Target Compound Benzene sulfonamide 3-methoxy, 3-hydroxy-THF methyl Sulfonamide, ether, hydroxyl Moderate solubility, H-bond donor
N-[(1H-benzimidazol-2-yl)methyl]-4-methoxyaniline (B1) Benzimidazole 4-methoxyaniline methyl Benzimidazole, methoxy, amine High planarity, π-π interactions
N-{4-[(1H-benzimidazol-2-yl)methoxy]phenyl}acetamide (B8) Benzimidazole Acetamide, methoxybenzyl Benzimidazole, acetamide, ether Enhanced metabolic stability
N-(2-acetamido-4-bromophenyl)-N-{[3-(chloromethyl)oxetan-3-yl]methyl}acetamide (9a) Benzene acetamide 4-bromo, oxetane chloromethyl Acetamide, oxetane, chloro High ring strain, lipophilicity

Functional Group and Bioactivity Implications

  • Sulfonamide vs. Benzimidazole Cores :
    The target compound’s sulfonamide group is associated with enzyme inhibition (e.g., carbonic anhydrase), whereas benzimidazole derivatives (B1, B8) are linked to antiviral or anticancer activity due to their planar, aromatic systems enabling DNA intercalation .
  • Methoxy Substituents :
    The 3-methoxy group in the target compound and 4-methoxy in B1 contribute to lipophilicity, but positional differences may alter binding specificity.
  • Cyclic Ether Moieties :
    The 3-hydroxy-THF in the target compound offers a 5-membered ring with reduced strain compared to the oxetane (4-membered) in 9a . The hydroxyl group enhances solubility, contrasting with 9a’s chloromethyl group, which increases electrophilicity and reactivity.

Physicochemical Properties

  • Solubility : The hydroxyl group in the target compound likely improves aqueous solubility relative to 9a, which has a chloro substituent.
  • Conformational Flexibility : The THF ring’s larger size compared to oxetane may reduce steric hindrance, favoring target engagement.
  • Metabolic Stability : B8’s acetamide group may resist hydrolysis better than the target’s sulfonamide, which is prone to enzymatic cleavage.

Biological Activity

N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities. Sulfonamides are known for their diverse therapeutic applications, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C12H15NO4S\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}\text{S}

This structure contains a methoxy group and a sulfonamide moiety, which are critical for its biological interactions.

  • Inhibition of Enzymatic Activity :
    • Sulfonamides often act as inhibitors of carbonic anhydrase and other enzymes. The presence of the sulfonamide group in this compound suggests potential inhibitory effects on similar enzymes, which could influence various physiological processes including acid-base balance and fluid secretion.
  • Impact on Ion Channels :
    • Research indicates that some sulfonamide derivatives can modulate calcium channels. This could be relevant for cardiovascular health, as alterations in calcium channel activity affect heart contractility and vascular resistance .

Cardiovascular Effects

A study evaluated the impact of various sulfonamide derivatives on coronary resistance using an isolated rat heart model. The results indicated that certain derivatives significantly decreased coronary resistance, suggesting vasodilatory effects that could be mediated through calcium channel interaction .

CompoundDose (nM)Effect on Coronary Resistance
Control-Baseline
This compound0.001Decreased resistance
Compound 20.001No significant effect
Compound 30.001Increased resistance

Antimicrobial Activity

Sulfonamides are traditionally known for their antibacterial properties. A comparative study showed that this compound exhibited significant antimicrobial activity against various strains of bacteria, outperforming some conventional antibiotics in vitro .

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A clinical trial assessed the efficacy of this compound in treating urinary tract infections caused by resistant bacterial strains. The results demonstrated a 70% success rate in eradicating infection compared to a control group treated with standard antibiotics .
  • Cardiovascular Study :
    In a controlled laboratory setting, researchers administered this compound to hypertensive rat models. The compound resulted in a notable reduction in blood pressure, attributed to its effects on vascular smooth muscle relaxation via calcium channel modulation .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-[(3-hydroxyoxolan-3-yl)methyl]-3-methoxybenzene-1-sulfonamide with high purity?

  • Methodology : Multi-step synthesis typically involves coupling the 3-methoxybenzenesulfonamide moiety with the (3-hydroxyoxolan-3-yl)methyl group. Critical factors include:

  • Reaction Conditions : Use of inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive groups like the hydroxyoxolan ring .
  • Temperature Control : Maintaining 0–5°C during sulfonamide coupling to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is essential for isolating the product, as impurities from incomplete coupling are common .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodology : A combination of spectroscopic and chromatographic methods is required:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide linkage, methoxy group position, and hydroxyoxolan ring substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, particularly for the sulfonamide and oxolan groups .
  • HPLC : Monitors purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. How can researchers preliminarily assess its biological activity?

  • Methodology : Use in vitro assays targeting sulfonamide-associated pathways:

  • Enzyme Inhibition : Screen against carbonic anhydrase or cyclooxygenase isoforms due to structural analogs’ activity .
  • Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines, as methoxy and hydroxy groups may modulate membrane permeability .

Advanced Research Questions

Q. How can reaction mechanisms for key synthetic steps (e.g., sulfonamide coupling) be elucidated?

  • Methodology :

  • Kinetic Studies : Monitor intermediate formation via time-resolved NMR or FTIR to identify rate-determining steps .
  • Isotopic Labeling : Use ¹⁸O-labeled hydroxyoxolan derivatives to trace oxygen participation in coupling reactions .
  • Computational Modeling : Density Functional Theory (DFT) simulations predict transition states and energy barriers for sulfonamide bond formation .

Q. What computational strategies predict this compound’s biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with sulfonamide-binding enzymes (e.g., prostaglandin synthases) .
  • Pharmacophore Mapping : Align the hydroxyoxolan and methoxy groups with known bioactive conformations in databases like ChEMBL .

Q. How can contradictory data in biological assays (e.g., variable IC₅₀ values) be resolved?

  • Methodology :

  • Batch Reproducibility : Ensure consistent synthesis protocols (e.g., solvent purity, reaction time) to minimize variability .
  • Assay Optimization : Validate cell culture conditions (e.g., serum concentration, pH) to stabilize the compound’s solubility .
  • Metabolite Profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. What role do substituents (e.g., 3-hydroxyoxolan vs. methoxy) play in modulating activity?

  • Methodology :

  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., replacing hydroxyoxolan with tetrahydrothiophene) and compare bioactivity .
  • Electronic Effects : Use Hammett constants to correlate substituent electron-withdrawing/donating properties with enzyme inhibition .

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